molecular formula C11H15NO2 B14905427 Ethyl 3-(4-methylpyridin-3-yl)propanoate

Ethyl 3-(4-methylpyridin-3-yl)propanoate

Cat. No.: B14905427
M. Wt: 193.24 g/mol
InChI Key: YUCKMKQENSYMSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(4-methylpyridin-3-yl)propanoate is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. Compounds featuring a 4-methylpyridin-3-yl moiety are of significant interest in pharmaceutical research for constructing molecules with potential biological activity . As an ester derivative, it serves as a versatile building block for the synthesis of more complex molecules, including the exploration of structure-activity relationships in drug discovery programs . Researchers utilize this and similar propanoate esters in various transformations, such as transesterification reactions and as precursors in the development of active compounds . It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. All information provided is for research purposes.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

ethyl 3-(4-methylpyridin-3-yl)propanoate

InChI

InChI=1S/C11H15NO2/c1-3-14-11(13)5-4-10-8-12-7-6-9(10)2/h6-8H,3-5H2,1-2H3

InChI Key

YUCKMKQENSYMSF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C=CN=C1)C

Origin of Product

United States

Preparation Methods

The synthesis of ethyl 3-(4-methylpyridin-3-yl)propanoate can be achieved through various methods. One common approach involves the reaction of 4-methyl-3-pyridinecarboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester . Another method includes the use of ethyl acrylate and 4-methylpyridine under specific reaction conditions . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 3-(4-methylpyridin-3-yl)propanoate undergoes several types of chemical reactions:

Common reagents used in these reactions include acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Anticancer Derivatives

  • Ethyl 3-[(5-chloropyridin-2-yl)amino]-3-oxopropanoate (): Designed to inhibit AIMP2-DX2, a splice variant linked to cancer cell survival. The chloro-substituted pyridine enhances target binding compared to the methyl group in this compound.

Antimicrobial Activity

  • Ethyl 3-[5-(aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate (): Exhibits activity against Gram-positive bacteria (e.g., Staphylococcus aureus) due to the thiazolidinone-thione moiety, absent in this compound.

Research Findings and Data

Key Pharmacological Data

  • Anticancer Activity: Ethyl 3-[(5-chloropyridin-2-yl)amino]-3-oxopropanoate induces apoptosis in cancer cells at IC₅₀ values <10 µM, outperforming non-halogenated analogues .
  • Antimicrobial Activity: Thiazolidinone derivatives show MIC values of 8–32 µg/mL against S. aureus, highlighting the importance of heterocyclic modifications .

Physicochemical Properties

  • Solubility: Pyridine-containing esters (e.g., this compound) exhibit lower aqueous solubility compared to thioether analogues due to increased hydrophobicity.
  • Stability : Ester groups in all compounds are prone to hydrolysis under acidic/basic conditions, necessitating formulation optimizations.

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